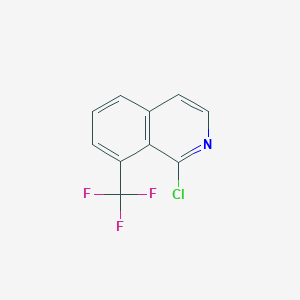

1-Chloro-8-(trifluoromethyl)isoquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-chloro-8-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-8-6(4-5-15-9)2-1-3-7(8)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZMKOLPFSYKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Chloro-8-(trifluoromethyl)isoquinoline is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a variety of pharmacologically active agents. The strategic incorporation of a trifluoromethyl group at the 8-position and a chlorine atom at the 1-position imparts unique physicochemical properties that are desirable in drug design, including enhanced metabolic stability, lipophilicity, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound. The proposed route navigates the challenges associated with the synthesis of isoquinolines bearing strongly electron-withdrawing substituents. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the key transformations involved.

Introduction: The Significance of Fluorinated Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group with significantly different electronic properties, is a well-established strategy to enhance the pharmacological profile of drug candidates. The -CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.

This compound serves as a versatile intermediate. The chlorine atom at the 1-position is a synthetically useful handle, amenable to a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities to build complex molecular architectures. This guide will focus on a multi-step synthesis commencing with the construction of the isoquinoline core via a Bischler-Napieralski reaction, followed by subsequent functional group manipulations to afford the target compound.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound presents a notable challenge due to the presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring. This deactivates the ring towards classical electrophilic aromatic substitution reactions, such as the Bischler-Napieralski cyclization. Therefore, the chosen synthetic strategy must employ robust reaction conditions to overcome this deactivation. The proposed pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Part 1: Construction of the Isoquinoline Core

Step 1: Formylation of 2-(2-(Trifluoromethyl)phenyl)ethan-1-amine

The initial step involves the formylation of the commercially available 2-(2-(trifluoromethyl)phenyl)ethan-1-amine. This reaction protects the amine functionality and provides the necessary amide precursor for the subsequent cyclization.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 2-(2-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq.) in a suitable solvent such as ethyl formate (used in excess as both solvent and reagent) or an inert solvent like dichloromethane, is added a formylating agent (e.g., formic acid with a coupling agent, or ethyl formate).

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-(2-(trifluoromethyl)phenyl)ethyl)formamide, which can often be used in the next step without further purification.

Causality of Experimental Choices:

-

The use of ethyl formate in excess serves as a convenient and efficient formylating agent and solvent.

-

The reaction progress is monitored by TLC to ensure complete conversion and to avoid prolonged reaction times that could lead to side products.

Step 2: Bischler-Napieralski Cyclization

This is the key ring-forming step. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] As previously mentioned, the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making this cyclization challenging.[2] Therefore, harsh dehydrating conditions are necessary to drive the reaction to completion.

Reaction Scheme:

Experimental Protocol:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), the N-(2-(2-(trifluoromethyl)phenyl)ethyl)formamide (1.0 eq.) is dissolved in a high-boiling inert solvent like toluene or used neat.

-

A strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃), is added cautiously.[1]

-

The reaction mixture is heated to reflux (typically >100 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.

-

The aqueous mixture is then basified with a strong base (e.g., concentrated sodium hydroxide solution) to a pH > 10.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 8-(trifluoromethyl)-3,4-dihydroisoquinoline.

Causality of Experimental Choices:

-

The combination of P₂O₅ and POCl₃ provides the strongly acidic and dehydrating conditions required to overcome the deactivation of the aromatic ring by the -CF3 group.

-

An inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture.

-

Careful quenching and basification are necessary to neutralize the strong acids and to isolate the free base of the product.

Part 2: Aromatization and Chlorination

Step 3: Oxidation of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline

The dihydroisoquinoline intermediate is then aromatized to the corresponding isoquinolin-1(2H)-one. This can be achieved through various oxidation methods.

Reaction Scheme:

Experimental Protocol:

-

The 8-(trifluoromethyl)-3,4-dihydroisoquinoline (1.0 eq.) is dissolved in a suitable solvent (e.g., acetone, acetic acid, or an inert solvent for heterogeneous catalysis).

-

An oxidizing agent is added. Common choices include potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., cyclohexene) at elevated temperatures.[2][3]

-

The reaction is stirred at an appropriate temperature (from room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

The work-up procedure depends on the oxidant used. For KMnO₄, the manganese dioxide byproduct is removed by filtration. For Pd/C, the catalyst is filtered off.

-

The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography to yield 8-(trifluoromethyl)isoquinolin-1(2H)-one.

Causality of Experimental Choices:

-

The choice of oxidant and solvent system can be optimized to achieve the best yield and purity. Palladium-catalyzed dehydrogenation is often a cleaner method, but may require higher temperatures.

Step 4: Chlorination of 8-(Trifluoromethyl)isoquinolin-1(2H)-one

The final step is the conversion of the isoquinolin-1(2H)-one to the target this compound. This is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[4]

Reaction Scheme:

Experimental Protocol:

-

A mixture of 8-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 eq.), phosphoryl chloride (POCl₃, used as both reagent and solvent), and optionally a catalytic amount of a tertiary amine base (like pyridine) or PCl₅ is prepared in a sealed tube or a flask equipped with a reflux condenser.[5][6]

-

The mixture is heated at reflux (around 110 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to give this compound.

Causality of Experimental Choices:

-

Using POCl₃ as both the reagent and solvent ensures a high concentration of the chlorinating agent.

-

The addition of PCl₅ can facilitate the reaction by generating a more reactive chlorophosphonium intermediate.

-

A sealed tube or a well-sealed reflux setup is necessary due to the volatility and reactivity of POCl₃.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-(2-(Trifluoromethyl)phenyl)ethan-1-amine | N-(2-(2-(Trifluoromethyl)phenyl)ethyl)formamide | Ethyl formate | >90% |

| 2 | N-(2-(2-(Trifluoromethyl)phenyl)ethyl)formamide | 8-(Trifluoromethyl)-3,4-dihydroisoquinoline | P₂O₅, POCl₃ | 40-60% |

| 3 | 8-(Trifluoromethyl)-3,4-dihydroisoquinoline | 8-(Trifluoromethyl)isoquinolin-1(2H)-one | KMnO₄ or Pd/C | 60-80% |

| 4 | 8-(Trifluoromethyl)isoquinolin-1(2H)-one | This compound | POCl₃, (PCl₅) | 70-90% |

Note: The yields provided are estimates based on analogous reactions reported in the literature and may require optimization for this specific substrate.

Alternative Synthetic Considerations: The Pictet-Spengler Approach

An alternative route to the isoquinoline core is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[7][8][9][10][11] For the synthesis of an 8-substituted isoquinoline, this would involve a 2-substituted phenethylamine. The resulting tetrahydroisoquinoline would then need to be dehydrogenated to the fully aromatic isoquinoline. While potentially milder than the Bischler-Napieralski reaction, this route adds a dehydrogenation step.

Caption: Alternative Pictet-Spengler pathway to this compound.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor for the experienced synthetic chemist. The proposed pathway, centered around a robust Bischler-Napieralski reaction, offers a logical and feasible route to this valuable building block. Careful control of reaction conditions, particularly during the cyclization and chlorination steps, is paramount to achieving good yields and purity. The insights and detailed protocols provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize this and related fluorinated isoquinolines, thereby facilitating the discovery of new and improved therapeutic agents.

References

- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627-5634.

- Bailey, P. D., et al. (1988). The Pictet-Spengler reaction of N-tryptamines with α-keto acids. Tetrahedron Letters, 29(46), 5871-5874.

- Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Beckmann reactions. Tetrahedron, 36(10), 1279-1300.

- Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038.

- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485-3488.

- Schlosser, M., Simig, G., & Geneste, H. (1998). Three complementary methods offering access to 5-substituted 1,2,3,4-tetrahydroisoquinolines. Tetrahedron, 54(31), 9023-9032.

- Suh, Y. G., et al. (2003). A facile synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler reaction of N-tosyl-β-phenethylamines. Tetrahedron Letters, 44(37), 7015-7018.

- Vaccari, D., et al. (2008).

- Wang, S., et al. (2013). A novel Lewis acid catalyzed [3 + 3] annulation strategy for the syntheses of tetrahydro-β-carbolines and tetrahydroisoquinolines. Organic Letters, 15(10), 2628-2631.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Zhang, X., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 6015-6025.

- Zou, Z. H., et al. (2011). Synthesis and evaluation of furoxan based nitric oxide-releasing derivatives of tetrahydroisoquinoline as anticancer and multidrug resistance reversal agents. Bioorganic & Medicinal Chemistry Letters, 21(20), 5934-5938.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- ResearchGate. (2022). Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with different photocatalysts.

- ACS Publications. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.

- NIH National Center for Biotechnology Information. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

- Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.

- NIH National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits.

- Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and related compounds.

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-8-(trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Chloro-8-(trifluoromethyl)isoquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the C8 position and a reactive chloro group at the C1 position makes this molecule a valuable building block for the development of novel therapeutic agents. This document details a plausible and robust synthetic pathway, thorough characterization methodologies, and critical safety considerations. The content is designed to empower researchers with the practical and theoretical knowledge required for the successful preparation and validation of this important synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid bicyclic framework provides an excellent template for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functionalities and improve membrane permeability.

This compound combines these features with a strategically placed chlorine atom at the 1-position. This position on the isoquinoline ring is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups and the construction of diverse molecular libraries for biological screening. This guide will now delve into the practical aspects of synthesizing and characterizing this valuable compound.

Synthetic Strategy and Protocols

A robust and logical synthetic approach to this compound involves a two-stage process: first, the construction of the 8-(trifluoromethyl)isoquinolin-1-ol core, followed by the chlorination of the C1 hydroxyl group.

Stage 1: Synthesis of the Key Intermediate: 8-(Trifluoromethyl)isoquinolin-1-ol

The synthesis of the 8-(trifluoromethyl)isoquinolin-1-ol intermediate can be approached through classical isoquinoline syntheses such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. The Bischler-Napieralski reaction is often preferred for its reliability, though it can be challenging with electron-deficient aromatic rings.[3] The presence of the strongly deactivating trifluoromethyl group necessitates careful selection of reagents and reaction conditions to drive the intramolecular cyclization.[3]

dot

Caption: Workflow for the synthesis of 8-(Trifluoromethyl)isoquinolin-1-ol.

Experimental Protocol: Synthesis of 8-(Trifluoromethyl)isoquinolin-1-ol

-

Step 1: Formylation of 2-(Trifluoromethyl)phenethylamine:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)phenethylamine (1.0 eq) in an excess of ethyl formate.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethyl formate under reduced pressure to yield crude N-[2-(2-(trifluoromethyl)phenyl)ethyl]formamide, which can often be used in the next step without further purification.

-

-

Step 2: Bischler-Napieralski Cyclization:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the crude N-[2-(2-(trifluoromethyl)phenyl)ethyl]formamide (1.0 eq).

-

Add freshly distilled phosphoryl chloride (POCl3) (3-5 eq) as the solvent and dehydrating agent.

-

Carefully add phosphorus pentoxide (P2O5) (1.5-2.0 eq) in portions with stirring. The addition is exothermic.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution to a pH > 9 with a concentrated base solution (e.g., 6M NaOH), ensuring the temperature is kept low with an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 8-(trifluoromethyl)-3,4-dihydroisoquinoline.

-

-

Step 3: Aromatization:

-

Dissolve the crude 8-(trifluoromethyl)-3,4-dihydroisoquinoline in a high-boiling point solvent such as toluene or xylene.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture, filter through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude 8-(trifluoromethyl)isoquinolin-1-ol can be purified by column chromatography or recrystallization.

-

Stage 2: Chlorination of 8-(Trifluoromethyl)isoquinolin-1-ol

The conversion of the isoquinolin-1-ol to the 1-chloro derivative is a standard transformation, effectively an enol-to-chloride conversion. Reagents like phosphoryl chloride (POCl3) or oxalyl chloride are highly effective for this purpose.

dot

Caption: Chlorination of the isoquinolin-1-ol intermediate.

Experimental Protocol: Synthesis of this compound

-

Method A: Using Phosphoryl Chloride (POCl3)

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-(trifluoromethyl)isoquinolin-1-ol (1.0 eq) in an excess of phosphoryl chloride (POCl3).

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully remove the excess POCl3 by distillation under reduced pressure.

-

The residue is then carefully quenched by pouring it onto crushed ice and stirring.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until pH 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.[4]

-

-

Method B: Using Oxalyl Chloride

-

In a flame-dried flask under an inert atmosphere, suspend 8-(trifluoromethyl)isoquinolin-1-ol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Gas evolution (CO, CO2, HCl) will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Purification and Data Summary

| Technique | Description |

| Column Chromatography | Silica gel is the standard stationary phase. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product from non-polar impurities and polar baseline material.[5] |

| Recrystallization | For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed after initial chromatographic purification. |

Characterization of this compound

While experimental data for this specific molecule is not widely published, a detailed characterization can be predicted based on the analysis of its constituent parts and analogous structures.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | The spectrum will show signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the pyridine ring (H3 and H4) will appear as doublets. The protons on the benzene ring (H5, H6, H7) will exhibit a more complex splitting pattern (doublets and triplets). The peri-interaction between the CF3 group at C8 and the proton at H7 may cause a downfield shift for H7. |

| ¹³C NMR | Expect approximately 10 signals. The carbon bearing the CF3 group will appear as a quartet due to C-F coupling. The carbon attached to the chlorine (C1) will be significantly downfield. Other aromatic carbons will appear in the typical range of 120-150 ppm. |

| ¹⁹F NMR | A single, sharp singlet is expected for the CF3 group.[6] The chemical shift will likely be in the range of -60 to -70 ppm relative to a standard like CFCl3.[7] |

| Mass Spectrometry (EI) | The molecular ion peak (M+) will be observed. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of ³⁷Cl.[8] Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl), followed by the loss of HCN from the pyridine ring. The trifluoromethyl group is generally stable, but fragmentation involving the loss of a fluorine radical or the entire CF3 group may also be observed.[8] |

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

-

Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic hydrogen chloride gas.[9] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[9][10]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (Neoprene is recommended), and splash-proof goggles with a face shield.[11][12]

-

Storage: Store in a cool, dry place away from water and moisture, under an inert atmosphere.[9]

-

-

Oxalyl Chloride ((COCl)₂): Corrosive, toxic if inhaled, and reacts violently with water.[13] Decomposes to produce toxic gases (CO, CO2, HCl).

Quenching Procedures: All reactions involving these reagents must be quenched carefully. This typically involves the slow, portion-wise addition of the reaction mixture to a large volume of ice, often with vigorous stirring, to manage the exothermic reaction.

Conclusion

This compound is a highly valuable synthetic intermediate poised for application in drug discovery and materials science. This guide has outlined a logical and experimentally grounded synthetic pathway, from readily available precursors to the final product. The provided protocols, though based on analogous transformations, offer a solid foundation for laboratory synthesis. The detailed predictions for the characterization of the final compound will aid researchers in confirming its identity and purity. By adhering to the stringent safety protocols outlined, scientists can confidently and safely synthesize this versatile building block, paving the way for the discovery of new and impactful chemical entities.

References

- (No valid reference)

- Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.

- Oxalyl chloride - Safety D

- Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS.

- Apollo Scientific. (2023, July 11). Oxalyl chloride.

- NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.

- Sigma-Aldrich.

- NOAA. phosphorus oxychloride - Report | CAMEO Chemicals.

- ChemicalBook. 1-Chloroisoquinoline synthesis.

- Air Liquide Malaysia. Phosphorus Oxychloride.

- Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.

- PubMed. (1996).

- ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.

- ChemicalBook. (2025, July 24). 1-Chloroisoquinoline | 19493-44-8.

- AZoM. (2017, December 18).

- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.

- Wikipedia. Pomeranz–Fritsch reaction.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- Wikipedia. Bischler–Napieralski reaction.

- Benchchem. Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.

- PMC - NIH. (2020, January 20).

- PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

- ResearchGate. (2025, August 9). Series of 19 F NMR spectra recorded during the process of warming a....

- PMC - NIH.

- Benchchem. 8-(Trifluoromethyl)isoquinolin-3-ol | 1175271-71-2.

- Organic Chemistry Reaction. (2025, December 28). Pomeranz-Fritsch Reaction.

- Thermo Fisher Scientific - NG. Pomeranz-Fritsch Reaction.

- Benchchem. Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.

- PMC - NIH. (2020, January 20).

- Benchchem. An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)

- ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.

- Chemistry LibreTexts. (2023, August 29).

- MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

- PMC - NIH.

- RSC Publishing. (2015, November 11).

- Google Patents.

- Ion fragmentation of small molecules in mass spectrometry. (2010, January 22).

- Chem-Impex. 1-Chloroisoquinoline.

- Spectroscopy Online.

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. azom.com [azom.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. opcw.org [opcw.org]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. my.airliquide.com [my.airliquide.com]

- 13. westliberty.edu [westliberty.edu]

- 14. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 15. lobachemie.com [lobachemie.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Technical Guide to 1-Chloro-8-(trifluoromethyl)isoquinoline

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery, the isoquinoline core is a well-established privileged scaffold, forming the backbone of numerous therapeutic agents. When functionalized with strategic substituents, its utility expands dramatically. 1-Chloro-8-(trifluoromethyl)isoquinoline is a prime example of such a high-value building block. It combines the versatile reactivity of a 1-chloroisoquinoline handle with the potent electronic and metabolic effects of an 8-trifluoromethyl group.

The chlorine atom at the C1 position serves as an exceptionally versatile reactive site. Its activation by the adjacent ring nitrogen makes it an ideal substrate for a host of transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[1] Concurrently, the trifluoromethyl (CF3) group at the C8 position is a cornerstone of modern medicinal chemistry.[2][3] Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[3][4]

This guide provides an in-depth technical overview of this compound, detailing its properties, a representative synthetic pathway, its core reactivity, and essential safety protocols. The insights herein are designed to empower researchers to effectively leverage this potent building block in their synthetic and drug discovery campaigns.

Compound Profile and Physicochemical Properties

The unique identity and characteristics of a chemical reagent are foundational to its application. Below are the core identifiers and properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 1283719-92-5 | [5][6] |

| Alternate CAS | 1196152-92-7 | [7] |

| Molecular Formula | C₁₀H₅ClF₃N | [5] |

| Molecular Weight | 231.60 g/mol | [5] |

| Purity (Typical) | ≥95% | [5] |

| Physical Form | Solid (inferred) | |

| Melting Point | No data available. For context, 1-chloroisoquinoline melts at 31-36 °C and 8-(trifluoromethyl)isoquinoline melts at 214.75 °C. | [8] |

| Boiling Point | No data available. For context, 1-chloroisoquinoline boils at 274-275 °C. |

Representative Synthetic Protocol

Reaction Scheme: 8-(trifluoromethyl)isoquinoline N-oxide → this compound

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 8-(trifluoromethyl)isoquinoline N-oxide (1.0 eq).

-

Reagent Addition: Under ice bath cooling (0 °C), slowly add phosphoryl chloride (POCl₃, ~10 vol eq) dropwise via the dropping funnel.

-

Scientist's Insight: This addition is highly exothermic. Slow, cooled addition is critical to control the reaction temperature and prevent the formation of undesired byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically overnight).

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Scientist's Insight: This step should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

-

-

Extraction: Slowly and carefully quench the cooled residue by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. The resulting aqueous solution will be acidic. Neutralize carefully with a base (e.g., saturated NaHCO₃ or NaOH solution) until pH > 7. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[9]

Core Reactivity and Derivatization Potential

The synthetic power of this reagent lies in the reactivity of the C1-chloro group. The electron-withdrawing nature of the adjacent isoquinoline nitrogen atom activates the carbon-chlorine bond, making it a prime substrate for two of the most powerful reaction classes in modern organic synthesis: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).

Studies on related systems, such as 1,3-dichloroisoquinoline, have definitively shown that palladium-catalyzed Suzuki cross-coupling reactions occur with high regioselectivity at the more activated C1 position.[10][11] While the C-Cl bond is inherently less reactive than C-Br or C-I bonds in oxidative addition to palladium, this can be overcome with modern catalyst systems, often requiring slightly higher temperatures or the use of specialized phosphine ligands.[12]

The most valuable applications for this building block are in Suzuki-Miyaura couplings (for C-C bond formation) and Buchwald-Hartwig aminations (for C-N bond formation).

Caption: Key cross-coupling reactions of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, safety precautions must be based on data from the closely related analogue, 1-chloroisoquinoline.

-

Hazard Identification: 1-chloroisoquinoline is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[13][14] It should be handled as a hazardous substance.

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area or chemical fume hood. Wear protective gloves, clothing, and eye/face protection.[13]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[13]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

-

Call a POISON CENTER or doctor if you feel unwell.[13]

-

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Some related compounds are light-sensitive, so storage in an amber vial is recommended.[15]

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists and synthetic researchers. It provides a direct and reliable entry point for constructing complex molecular architectures built upon the privileged isoquinoline scaffold. The predictable reactivity of the C1-chloro group in robust cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the CF₃ group, makes it an invaluable asset for developing next-generation therapeutics and novel chemical entities. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.

References

[1] BenchChem. Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide. Available at: [5] ChemShuttle. This compound. Available at: [6] Matrix Scientific. This compound | CAS No. 1283719-92-5. Available at: [7] ChemicalBook. This compound | 1196152-92-7. Available at: [12] BenchChem. Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. Available at: [16] Chemsrc. 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5. Available at: [13] Thermo Fisher Scientific. SAFETY DATA SHEET. Available at: [15] SAFETY DATA SHEET. Available at: Sigma-Aldrich. SAFETY DATA SHEET. Available at: [10] Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 927-934. Available at: [11] RSC Publishing. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Available at: [14] PubChem. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. Available at: [2] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [3] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. PMCID: PMC12298972. Available at: [17] Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [18] PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [8] Chemcasts. Thermophysical Properties of 8-(Trifluoromethyl)isoquinoline. Available at: [9] ChemicalBook. 1-Chloroisoquinoline synthesis. Available at: Sigma-Aldrich. 1-Chloroisoquinoline 95 | 19493-44-8. Available at: [4] Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 1-28. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemshuttle.com [chemshuttle.com]

- 6. 1283719-92-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound | 1196152-92-7 [chemicalbook.com]

- 8. chem-casts.com [chem-casts.com]

- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]

- 11. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5 | Chemsrc [chemsrc.com]

- 17. scilit.com [scilit.com]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Chloro-8-(trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-8-(trifluoromethyl)isoquinoline is a halogenated and trifluoromethylated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a chlorine atom at the 1-position and a trifluoromethyl group at the 8-position of the isoquinoline scaffold imparts unique electronic and steric properties, making it an attractive intermediate for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its anticipated reactivity based on the established chemistry of related compounds. Due to the limited availability of specific experimental data in the public domain, this guide also presents a hypothetical synthetic protocol and discusses potential research avenues to further elucidate the compound's characteristics and applications.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The introduction of specific substituents onto the isoquinoline ring system is a well-established strategy to modulate the physicochemical and biological properties of the resulting molecules. The incorporation of a chlorine atom, a common bioisostere for a methyl group, can enhance membrane permeability and introduce a potential site for metabolic transformation or further chemical modification.

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell permeability. The strategic combination of these two functionalities in this compound suggests a molecule with a unique profile for further elaboration in drug design and development.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its molecular structure and data from commercial suppliers, the following information has been compiled.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [2] |

| Molecular Weight | 231.604 g/mol | |

| CAS Numbers | 1196152-92-7 and 1283719-92-5 | [2][3] |

| Appearance | Inferred to be a solid at room temperature | N/A |

| Purity | Typically offered at ≥95% | |

| Storage | Recommended storage at 2-8 °C |

Note: The existence of two CAS numbers may be attributed to different suppliers or manufacturing batches.

Due to the lack of experimental data, properties such as melting point, boiling point, and solubility have not been definitively established. For the related compound 8-(trifluoromethyl)isoquinoline, a melting point range of 141-143°C has been reported, suggesting that this compound is also likely a solid at room temperature.[4] The trifluoromethyl group is known to increase lipophilicity, thus it is expected that this compound will have good solubility in common organic solvents.[4]

Synthesis of this compound: A Proposed Pathway

Hypothetical Experimental Protocol:

Step 1: Synthesis of 8-(Trifluoromethyl)isoquinoline-N-oxide

A potential starting material is 8-(trifluoromethyl)isoquinoline. The N-oxidation of the isoquinoline ring is a common step to activate the C1 position for subsequent chlorination.

-

Dissolve 8-(trifluoromethyl)isoquinoline in a suitable solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-(trifluoromethyl)isoquinoline-N-oxide.

Step 2: Chlorination of 8-(Trifluoromethyl)isoquinoline-N-oxide

The N-oxide can then be chlorinated at the 1-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

To the crude 8-(trifluoromethyl)isoquinoline-N-oxide, slowly add phosphorus oxychloride (POCl₃) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium carbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Disclaimer: This proposed synthetic route is based on general chemical principles and has not been experimentally validated for this specific compound. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its three key structural features: the isoquinoline core, the C1-chloro substituent, and the C8-trifluoromethyl group.

Nucleophilic Aromatic Substitution at the C1-Position

The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This reactivity makes this compound a valuable intermediate for the introduction of a wide variety of functional groups at this position.

-

Amination: Reaction with primary or secondary amines can yield 1-amino-8-(trifluoromethyl)isoquinoline derivatives, which are common scaffolds in bioactive molecules.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can be used to introduce ether linkages.

-

Thiolation: Reactions with thiols or their corresponding salts can provide 1-thioether derivatives.

-

Cross-Coupling Reactions: The C1-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C, C-N, and C-O bonds.

Caption: Generalized scheme for nucleophilic aromatic substitution.

Influence of the 8-(Trifluoromethyl) Group

The electron-withdrawing trifluoromethyl group at the 8-position will influence the overall electron density of the isoquinoline ring system. This can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the molecule, although such reactions are generally less facile on the electron-deficient isoquinoline core. The -CF3 group also enhances the lipophilicity of the molecule, a key parameter in drug design for improving membrane permeability and oral bioavailability.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The ability to easily modify the 1-position allows for the rapid generation of libraries of compounds for screening against various biological targets. Given the prevalence of the isoquinoline core in pharmaceuticals, derivatives of this compound could be explored for a range of activities, including but not limited to:

-

Anticancer agents

-

Antimicrobial agents

-

Enzyme inhibitors (e.g., kinases, phosphodiesterases)

-

Central nervous system (CNS) active agents

Spectroscopic Analysis (Predicted)

While no specific spectroscopic data for this compound is publicly available, the expected features can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups, as well as the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the isoquinoline core. The carbon attached to the chlorine atom (C1) and the trifluoromethyl group (C8), as well as the carbon of the trifluoromethyl group itself, will have characteristic chemical shifts. The -CF3 carbon will likely appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethyl group.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the data for the closely related compound 1-chloroisoquinoline, the following precautions should be observed. The compound is classified as an irritant.

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion and Future Outlook

This compound is a strategically functionalized heterocyclic compound with considerable potential as a versatile building block in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data in the public domain, its chemical structure suggests a rich reactivity profile, particularly for nucleophilic substitution at the C1-position. The presence of the trifluoromethyl group is expected to confer favorable pharmacokinetic properties to its derivatives.

Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound. The development and publication of a robust synthetic protocol would be of significant value to the scientific community. Subsequent exploration of its reactivity and the synthesis of derivative libraries will undoubtedly open new avenues for the discovery of novel therapeutic agents and functional materials.

References

Due to the limited specific literature on this compound, the references below include supplier information and literature on related compounds.

- Thermo Fisher Scientific. Certificate of analysis - 4-Chloro-8-fluoroquinoline.

- General procedure for the synthesis of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent.

- Yale, H. L. The trifluoromethyl group in medicinal chemistry. J. Med. Pharm. Chem.1959, 1 (2), 121-133. [Link]

- Wang, Z.; Rizzo, C. J. Stereocontrolled Synthesis of α-2'-Deoxyribonucleosides. Tetrahedron Lett.1997, 38 (47), 8177-8180.

- Kumar, A.; Akanksha. Multicomponent, solvent-free synthesis of b-aryl-b-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Lett.2007, 48 (48), 8471-8474.

- National Institute of Standards and Technology. Isoquinoline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- Tetrahedron Letters1989, 30, Index.

- Bispo, M., et al. A new and potent class of quinoline derivatives against cancer. Monatshefte für Chemie - Chemical Monthly2015, 146, 2041–2052.

- Brack, A. Verfahren zur Herstellung von Pyrazolo[3,4-b]chinolinen.

- Khusnutdinov, R. I., et al. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Russ. J. Org. Chem.2010, 46 (5), 706-708.

- Merten, M. J., et al. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons.

- da Silva, A. D., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Biomed. Res. Environ. Sci.2022, 3 (2), 1-23.

- National Institute of Standards and Technology. Quinoline, 8-chloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- PubChem. Isoquinoline, 1-chloro-. [Link]

- National Institute of Standards and Technology. 8-Hydroxyquinoline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

The Architecture of Trifluoromethylated Isoquinolines: A Mechanistic Guide to Synthesis

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged structure can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in modern drug development.[2][3] This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formation of trifluoromethylated isoquinolines. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of radical-based, photocatalytic, transition-metal-catalyzed, and electrochemical strategies. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to empower the rational design and execution of synthetic routes to this valuable class of compounds.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-substituent" in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a parent molecule.[3] These modifications can lead to improved pharmacokinetic profiles, including enhanced membrane permeability and resistance to oxidative metabolism by cytochrome P450 enzymes.[4] Consequently, the development of efficient and versatile methods for the introduction of the CF₃ group into complex molecules like isoquinolines is of paramount importance.

Radical Trifluoromethylation: Harnessing the Reactivity of the CF₃ Radical

Radical-based approaches are among the most powerful and versatile methods for forging C-CF₃ bonds. These reactions typically involve the generation of a highly reactive trifluoromethyl radical (•CF₃) from a stable precursor, which then engages with a suitable isoquinoline precursor in a cyclization cascade.

Mechanism: A Cascade of Radical Events

A prominent example of this strategy is the radical trifluoromethylation of β-aryl-α-isocyano-acrylates to yield 1-trifluoromethylated isoquinolines.[1][5][6] This method often utilizes Togni's reagent as the CF₃ radical source and proceeds in the absence of a transition metal catalyst.[5][6]

The reaction is initiated by the generation of the trifluoromethyl radical from Togni's reagent. This can be achieved through the use of a radical initiator like tetrabutylammonium iodide (TBAI).[7] The •CF₃ radical then adds to the isonitrile carbon of the β-aryl-α-isocyano-acrylate. The resulting imidoyl radical undergoes a 5-exo-trig cyclization onto the pendant aryl ring to form a stabilized radical intermediate. Subsequent aromatization, often facilitated by a base, leads to the formation of the 1-trifluoromethylated isoquinoline product.[7]

Caption: Radical trifluoromethylation cascade for isoquinoline synthesis.

Experimental Protocol: Radical Trifluoromethylation of an Isonitrile

The following is a representative protocol adapted from the literature for the synthesis of 1-trifluoromethylated isoquinolines.[1][7]

Materials:

-

β-aryl-α-isocyano-acrylate (1.0 equiv)

-

Togni's reagent (1.2 equiv)

-

Tetrabutylammonium iodide (TBAI) (0.05 equiv)

-

1,4-Dioxane (solvent)

-

Argon atmosphere

Procedure:

-

To a flame-dried reaction vessel, add the β-aryl-α-isocyano-acrylate, Togni's reagent, and TBAI.

-

Evacuate and backfill the vessel with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-trifluoromethylated isoquinoline.

| Starting Material | Trifluoromethylating Reagent | Yield (%) | Reference |

| β-aryl-α-isocyano-acrylates | Togni reagent | Moderate to Excellent | [3][5][6] |

| Isoquinoline-N-oxide | Togni reagent | Good | [8][9][10] |

Photoredox Catalysis: A Mild Approach to Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions, often at room temperature.[2][11] This strategy provides an attractive alternative to traditional methods that may require high temperatures or harsh reagents.[2]

Mechanism: Light-Driven Electron Transfer

In a typical photoredox-catalyzed synthesis of trifluoromethylated isoquinolinones, a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) absorbs visible light and is promoted to an excited state.[2] This excited-state photocatalyst can then engage in a single-electron transfer (SET) with a suitable CF₃ precursor, such as Togni's reagent or CF₃SO₂Cl, to generate a trifluoromethyl radical.[2][4]

This •CF₃ radical then adds to an N-alkenyl benzamide substrate, initiating a cascade reaction involving intramolecular cyclization to form the trifluoromethylated isoquinolinone product.[2] The photocatalyst is regenerated in the catalytic cycle.

Sources

- 1. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C-H Activation and Tandem Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

The Strategic Synthesis of Trifluoromethylated Isoquinolines: A Technical Guide for Medicinal Chemists and Pharmaceutical Scientists

Abstract

The isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this framework has emerged as a powerful strategy to enhance the pharmacological properties of these molecules. The strong electron-withdrawing nature and high bond energy of the C-F bond in the CF3 group can significantly improve metabolic stability, lipophilicity, and binding affinity of isoquinoline-based drug candidates.[2][3] This often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[2] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing trifluoromethylated isoquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of various synthetic strategies to empower the rational design and synthesis of novel trifluoromethylated isoquinoline derivatives.

The Physicochemical Impact of Trifluoromethylation on the Isoquinoline Core

The introduction of a trifluoromethyl group imparts a unique set of physicochemical properties to the isoquinoline scaffold, which are highly desirable in drug design.

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4] By strategically placing a CF3 group at a metabolically labile position, a major metabolic pathway can be blocked, leading to a longer drug half-life and improved bioavailability.[4]

-

Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[3][5] However, the impact on overall solubility can be complex and is influenced by the position of substitution and the presence of other functional groups.[6]

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modulate the electronics of the isoquinoline ring system, potentially leading to stronger interactions with biological targets through altered hydrogen bonding capabilities and dipole moments.[2]

These advantageous modifications in physicochemical properties underscore the importance of developing efficient and versatile synthetic routes to access this valuable class of compounds.

Key Synthetic Strategies for Trifluoromethylated Isoquinolines

The synthesis of trifluoromethylated isoquinolines can be broadly categorized into three main approaches: radical trifluoromethylation, transition-metal-catalyzed cyclization reactions, and the use of trifluoromethyl-containing building blocks. The choice of strategy is often dictated by the desired position of the trifluoromethyl group on the isoquinoline core.[2]

Radical Trifluoromethylation: A Direct Approach to 1-Trifluoromethylated Isoquinolines

Radical trifluoromethylation has emerged as a powerful and direct method for the synthesis of 1-trifluoromethylated isoquinolines, often proceeding under mild conditions and without the need for transition metals.[7] A particularly effective approach involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent.[7]

The reaction is initiated by the generation of a trifluoromethyl radical from the Togni reagent. This can be achieved thermally or through the use of a radical initiator. The CF3 radical then adds to the isonitrile carbon of the β-aryl-α-isocyano-acrylate. The resulting radical intermediate undergoes a 5-exo-trig cyclization onto the aromatic ring, followed by an oxidative dearomatization to form a spirocyclic intermediate. Subsequent elimination of a proton and a radical leaving group leads to the formation of the aromatized 1-trifluoromethylated isoquinoline product.

The following is a general procedure for the radical trifluoromethylation of β-aryl-α-isocyano-acrylates.

Materials:

-

β-aryl-α-isocyano-acrylate (1.0 equiv)

-

Togni's reagent II (1.2 equiv)

-

Tetrabutylammonium iodide (Bu4NI) (5 mol%)

-

1,4-Dioxane (solvent)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the β-aryl-α-isocyano-acrylate, Togni's reagent II, and Bu4NI.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-trifluoromethylated isoquinoline.

Data Presentation: Substrate Scope and Yields

| Entry | β-Aryl-α-isocyano-acrylate Substituent | Yield (%) |

| 1 | H | 75 |

| 2 | 4-Me | 82 |

| 3 | 4-OMe | 85 |

| 4 | 4-Cl | 71 |

| 5 | 4-Br | 68 |

Yields are based on isolated products.

Transition-Metal-Catalyzed C-H Activation/Annulation: Access to Isoquinolinones

Transition-metal-catalyzed C-H activation followed by annulation with a coupling partner represents a highly atom-economical and efficient strategy for the synthesis of isoquinoline and, particularly, isoquinolinone scaffolds. Rhodium(III) catalysts have proven to be exceptionally effective in these transformations.[1][8]

The catalytic cycle typically begins with the coordination of a directing group on the benzamide substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, leading to the formation of a five-membered rhodacycle intermediate. The alkyne coupling partner then inserts into the Rh-C bond. Subsequent reductive elimination furnishes the desired isoquinolinone product and regenerates the active Rh(III) catalyst. The directing group is crucial for the regioselectivity of the C-H activation.[1]

The following protocol describes the synthesis of a 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative via Rh(III)-catalyzed C-H activation.

Materials:

-

4-(Trifluoromethyl)-N-methoxybenzamide (1.0 equiv)

-

Alkyne (e.g., diphenylacetylene) (2.0 equiv)

-

[RhCp*Cl2]2 (2.5 mol%)

-

AgSbF6 (10 mol%)

-

Dichloroethane (DCE) (solvent)

Procedure:

-

In a sealed tube, combine 4-(trifluoromethyl)-N-methoxybenzamide, the alkyne, [RhCp*Cl2]2, and AgSbF6.

-

Add anhydrous DCE to the reaction mixture.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative.

Building Block Approach: Synthesis of 3-Trifluoromethylated Isoquinolines

The use of pre-functionalized building blocks containing a trifluoromethyl group is another versatile strategy. A notable example is the synthesis of 3-(trifluoromethyl)isoquinoline from an N-protected benzylphosphonium salt.[9]

This method involves the intramolecular Wittig reaction of an N-protected benzylphosphonium salt. Treatment with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), generates an ylide, which then undergoes intramolecular cyclization to form a dihydroisoquinoline intermediate. Subsequent oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords the aromatic 3-(trifluoromethyl)isoquinoline.[2]

The following is a step-by-step guide for the synthesis of 3-(trifluoromethyl)isoquinoline from an N-protected benzylphosphonium salt.

Materials:

-

N-protected benzylphosphonium salt (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)

-

Toluene (solvent)

-

Dichloromethane (DCM) (solvent)

Procedure:

-

Dissolve the N-protected benzylphosphonium salt in toluene in a round-bottom flask.

-

Add DBU to the solution and reflux the mixture for the specified time, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude dihydroisoquinoline intermediate in DCM.

-

Add DDQ to the solution and stir at room temperature until the oxidation is complete (monitored by TLC).

-

Quench the reaction and purify the product by silica gel column chromatography to obtain 3-(trifluoromethyl)isoquinoline.

Data Presentation: Comparative Yields of Trifluoromethylated Isoquinolines

| Position of CF3 | Synthetic Method | Starting Materials | Reagents | Yield (%) |

| 1-CF3 | Radical Trifluoromethylation | β-aryl-α-isocyano-acrylates | Togni reagent, Bu4NI | Moderate to Excellent |

| 1-CF3 | Silver-Catalyzed Aminofluorination | Alkynes | Silver catalyst | Good |

| 3-CF3 | From Benzylphosphonium Salts | N-protected benzylphosphonium salt | DBU, DDQ | up to 87 |

| 6-CF3 (Isoquinolinone) | Rh(III)-Catalyzed C-H Activation | 4-(Trifluoromethyl)benzamide | [RhCp*Cl2]2, AgSbF6 | Good |

Biological Applications of Trifluoromethylated Isoquinolines

The enhanced physicochemical properties of trifluoromethylated isoquinolines have led to their investigation in various therapeutic areas, most notably as enzyme inhibitors and anticancer agents.[2]

-

Enzyme Inhibition: 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have been identified as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenaline.[2]

-

Anticancer Activity: Several trifluoromethylated isoquinoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2] Their mechanisms of action are believed to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.[2][10]

Conclusion

The synthesis of trifluoromethylated isoquinolines is a dynamic and evolving field of research with significant implications for drug discovery and development. This technical guide has provided a comprehensive overview of the principal synthetic strategies, including radical trifluoromethylation, transition-metal-catalyzed C-H activation, and building block approaches. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers are better equipped to design and synthesize novel trifluoromethylated isoquinoline derivatives with tailored pharmacological profiles. The continued development of innovative and efficient synthetic methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged scaffold.

References

- Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group | Organic Letters - ACS Publications.

- Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones - ResearchGate.

- Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C-H Activation and Tandem Annulation - PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- Rh(III)-catalyzed oxidative C H annulation of 3-arylisoquinolin-1-ones with diarylalkynes: Direct access to fused isoquinolinone frameworks | Request PDF - ResearchGate.

- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - ResearchGate.